H-Glu-OtBu

Beschreibung

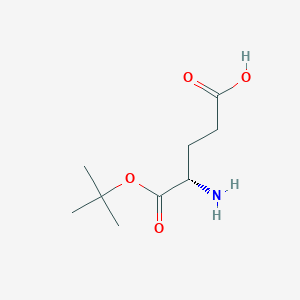

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4S)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)6(10)4-5-7(11)12/h6H,4-5,10H2,1-3H3,(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAQMUAKTNUNLN-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40963342 | |

| Record name | 1-(1,1-Dimethylethyl) hydrogen L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45120-30-7, 25456-75-1 | |

| Record name | 1-(1,1-Dimethylethyl) hydrogen L-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45120-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl L-glutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025456751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1,1-Dimethylethyl) hydrogen L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl L-glutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4S)-4-amino-5-(tert-butoxy)-5-oxopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of H-Glu-OtBu

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glutamic acid α-tert-butyl ester (H-Glu-OtBu) is a pivotal derivative of the amino acid L-glutamic acid. Its strategic application in peptide synthesis and as a building block in the creation of complex organic molecules has made it an indispensable tool for researchers in drug discovery and development. The tert-butyl ester protection of the α-carboxyl group allows for selective reactions at the γ-carboxyl and α-amino groups, a critical feature in the stepwise assembly of peptides and other intricate molecular architectures. This guide provides a comprehensive overview of the chemical properties, structure, and essential experimental protocols related to this compound.

Chemical Properties and Structure

This compound is a white to off-white crystalline powder. The tert-butyl ester group imparts specific solubility characteristics and is readily cleaved under acidic conditions, a property extensively utilized in synthetic chemistry.

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-5-tert-butoxy-5-oxopentanoic acid |

| Synonyms | L-Glutamic acid α-tert-butyl ester, H-L-Glu(O-t-Bu)-OH, 1-tert-Butyl L-glutamate |

| CAS Number | 45120-30-7 |

| Molecular Formula | C₉H₁₇NO₄[1] |

| SMILES | CC(C)(C)OC(=O)C(CCC(=O)O)N |

| InChI Key | QVAQMUAKTNUNLN-LURJTMIESA-N |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 203.24 g/mol [1] |

| Appearance | White to off-white powder[1] |

| Melting Point | 140 °C[1] |

| Boiling Point | 326.8 ± 32.0 °C at 760 mmHg[1] |

| Density | 1.1 ± 0.1 g/cm³[1] |

| Predicted pKa | 4.22 ± 0.10[2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3] |

Experimental Protocols

The following sections detail essential experimental procedures for the synthesis, purification, and analysis of this compound.

Synthesis of this compound from L-Glutamic Acid

This protocol describes the direct esterification of L-glutamic acid using tert-butyl acetate in the presence of a strong acid catalyst.

Materials:

-

L-Glutamic acid

-

tert-Butyl acetate

-

Perchloric acid (70%)

-

Sodium carbonate (Na₂CO₃)

-

Petroleum ether

-

Deionized water

-

Reaction flask (e.g., 2000 mL three-necked flask)

-

Stirring apparatus

-

Cooling bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 2000 mL three-necked flask equipped with a mechanical stirrer, add 581 g of tert-butyl acetate and 147 g of L-glutamic acid.[2]

-

Begin stirring the suspension.

-

Slowly add 100 mL of 70% perchloric acid dropwise to the reaction mixture, maintaining the temperature at 20 °C.[2]

-

Continue stirring the reaction mixture at 20 °C for 48 hours.[2]

-

After 48 hours, cool the reaction mixture to 0 °C using an ice bath.[2]

-

Slowly add 600 mL of cold deionized water to the flask.[2]

-

Neutralize the mixture to a pH of 8-9 by the gradual addition of sodium carbonate.[2]

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Collect the organic layer. Wash the aqueous layer three times with 100 mL of 1% aqueous sodium carbonate solution.[2]

-

Combine all aqueous phases and extract three times with 200 mL of petroleum ether.[2]

-

The combined organic extracts contain the crude this compound.

Purification by Crystallization

This protocol outlines the purification of crude this compound obtained from synthesis.

Materials:

-

Crude this compound

-

Ethanol

-

Ethyl acetate

-

Beaker

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

Procedure:

-

Transfer the crude this compound solid to a beaker.

-

Add a minimal amount of ethanol and stir to dissolve the impurities, leaving the desired product as a solid.[4][5]

-

Filter the solid under suction using a Büchner funnel and wash with a small amount of cold ethanol.[4][5]

-

To recover additional product, concentrate the mother liquor (the filtrate) under reduced pressure.[4][5]

-

To the resulting residue, add ethyl acetate and stir to induce crystallization.[4][5]

-

Filter the second crop of crystals, wash with a small amount of cold ethyl acetate, and dry under vacuum.[4][5]

-

Combine the batches of purified this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique to assess the purity of this compound. A reversed-phase method is typically employed.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210-220 nm.

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of this compound.

Sample Preparation:

-

Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

Expected Chemical Shifts (in D₂O):

-

δ ~1.43 ppm (singlet, 9H): Protons of the tert-butyl group (-C(CH₃)₃).[6]

-

δ ~2.08 ppm (multiplet, 2H): Protons of the β-methylene group (-CH₂-CH₂-COOH).[6]

-

δ ~2.44 ppm (multiplet, 2H): Protons of the γ-methylene group (-CH₂-COOH).[6]

-

δ ~3.73 ppm (triplet, 1H): Proton of the α-carbon (-CH(NH₂)-).[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in this compound.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of dry potassium bromide (KBr) into a fine powder.

-

Add a small amount of this compound (approximately 1% by weight) and mix thoroughly with the KBr.

-

Place the mixture into a pellet press and apply pressure to form a transparent or semi-transparent pellet.

Data Acquisition:

-

Obtain the FT-IR spectrum in the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

-

~3400-3000 cm⁻¹ (broad): N-H stretching of the primary amine and O-H stretching of the carboxylic acid.

-

~2980-2850 cm⁻¹ (multiple bands): C-H stretching of the alkyl groups (tert-butyl and methylene).

-

~1735 cm⁻¹ (strong, sharp): C=O stretching of the tert-butyl ester.[7]

-

~1710 cm⁻¹ (strong): C=O stretching of the carboxylic acid.[7]

-

~1600-1500 cm⁻¹: N-H bending of the primary amine.

-

~1470-1365 cm⁻¹: C-H bending of the tert-butyl group.

-

~1250-1000 cm⁻¹: C-O stretching of the ester and carboxylic acid.[7]

Logical Relationships in Peptide Synthesis

This compound is a key intermediate in Solid-Phase Peptide Synthesis (SPPS). Its utility lies in the orthogonal protection strategy, where the α-amino group and the γ-carboxyl group can be selectively protected and deprotected. The following diagram illustrates the central role of this compound in the preparation of protected amino acid building blocks for SPPS.

Conclusion

This compound is a fundamentally important molecule in the field of peptide chemistry and drug development. A thorough understanding of its chemical properties, structure, and associated experimental protocols is crucial for its effective application. This guide provides a detailed technical overview to support researchers and scientists in their synthetic endeavors involving this versatile building block. The provided methodologies for synthesis, purification, and analysis serve as a solid foundation for the successful and efficient use of this compound in the laboratory.

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. H-GLU(OTBU)-NH2 HCL(108607-02-9) 1H NMR [m.chemicalbook.com]

- 5. L-Glutamic acid α-tert·butyl ester synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

The Versatile Cornerstone: L-Glutamic Acid α-tert-butyl Ester in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Glutamic acid α-tert-butyl ester has emerged as a pivotal building block in synthetic chemistry, prized for its unique combination of a chiral backbone and a selectively cleavable protecting group. This technical guide provides a comprehensive overview of its applications, focusing on its crucial role in peptide synthesis, its utility as a precursor to complex chiral molecules, and its application in the development of pharmacologically active agents. Detailed experimental protocols for key transformations, quantitative data on reaction efficiencies, and visualizations of relevant synthetic and biological pathways are presented to equip researchers with the practical knowledge required to effectively utilize this versatile reagent.

Introduction

L-Glutamic acid, a fundamental amino acid, plays a central role in biological processes, most notably as a primary excitatory neurotransmitter in the mammalian central nervous system.[1] Its inherent chirality and dicarboxylic acid functionality make it an attractive starting material for the synthesis of a wide array of complex molecules. However, the presence of multiple reactive functional groups necessitates a strategic approach to protection and deprotection to achieve desired chemical transformations with precision.

L-Glutamic acid α-tert-butyl ester, with its α-carboxyl group masked by a sterically hindered tert-butyl group, offers an elegant solution to this challenge. The tert-butyl ester is stable under a variety of reaction conditions, yet can be selectively removed under acidic conditions, providing an orthogonal protecting group strategy that is fundamental to modern multi-step synthesis.[2][3] This guide will delve into the core applications of this compound, providing both the theoretical framework and practical methodologies for its use.

Physicochemical Properties

A thorough understanding of the physicochemical properties of L-Glutamic acid α-tert-butyl ester is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 45120-30-7 | [2][3][4] |

| Molecular Formula | C₉H₁₇NO₄ | [2][4] |

| Molecular Weight | 203.24 g/mol | [2] |

| Appearance | White powder | |

| Melting Point | 140 °C | |

| Boiling Point | 326.8 ± 32.0 °C at 760 mmHg | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Solubility | Soluble in various organic solvents | [5] |

Core Applications in Synthesis

Peptide Synthesis: A Cornerstone Building Block

The most prominent application of L-Glutamic acid α-tert-butyl ester is in peptide synthesis, where it is commonly used in its N-terminally protected form, such as Fmoc-L-Glu(OtBu)-OH or Boc-L-Glu(OtBu)-OH.[6] The tert-butyl esterification of the α-carboxyl group allows for the selective activation of the γ-carboxyl group for peptide bond formation, preventing the formation of undesired side products.[7]

In Fmoc-based SPPS, the orthogonality of the base-labile Fmoc group and the acid-labile tert-butyl group is paramount. This strategy allows for the iterative deprotection of the N-terminus and subsequent coupling of the next amino acid without affecting the side-chain protecting groups. The tert-butyl ester of the glutamic acid residue remains intact throughout the synthesis and is typically removed during the final cleavage of the peptide from the resin with strong acid (e.g., trifluoroacetic acid).

Experimental Protocol: Standard Coupling in Fmoc-SPPS

This protocol outlines a general procedure for the coupling of an Fmoc-protected amino acid, such as Fmoc-L-Glu(OtBu)-OH, to a resin-bound peptide chain.

Materials:

-

Fmoc-protected amino acid (e.g., Fmoc-L-Glu(OtBu)-OH) (3 equivalents)

-

HBTU (2.9 equivalents)

-

DIPEA (6 equivalents)

-

DMF (N,N-Dimethylformamide)

-

Resin-bound peptide with a free N-terminus

Procedure:

-

Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes and then drain the solvent.

-

Amino Acid Activation (Pre-activation): In a separate vessel, dissolve the Fmoc-protected amino acid and HBTU in DMF. Add DIPEA to the solution and allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the resin.

-

Reaction: Agitate the mixture at room temperature for 1-2 hours.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).

Quantitative Data: Coupling Efficiency

The efficiency of the coupling reaction is critical for the synthesis of high-purity peptides. The use of pseudoproline dipeptides, such as Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH, has been shown to significantly improve coupling efficiency and reduce aggregation, leading to higher overall yields.[5]

| Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) |

| HBTU/HOBt/DIEA | DMF | 2 | >95 |

| HATU/DIPEA | DMF | 1-2 | >98[8] |

| PyBOP/DIPEA | DMF | 2 | >95 |

Synthesis of Chiral Building Blocks and Bioactive Molecules

Beyond peptide synthesis, L-Glutamic acid α-tert-butyl ester serves as a versatile chiral precursor for a variety of complex molecules. Its stereochemical integrity and modifiable functional groups make it an ideal starting material for the synthesis of glutamate receptor ligands, constrained amino acids, and pyroglutamic acid derivatives.

Pyroglutamic acid and its derivatives are found in numerous natural products and pharmaceuticals and are valuable chiral building blocks.[9] L-Glutamic acid α-tert-butyl ester can be readily converted to pyroglutamic acid derivatives through intramolecular cyclization.

Experimental Protocol: Synthesis of tert-Butyl (S)-5-oxopyrrolidine-2-carboxylate

This protocol describes the synthesis of a pyroglutamate derivative from L-pyroglutamic acid, which can also be adapted from L-Glutamic acid α-tert-butyl ester derivatives.

Materials:

-

L-Pyroglutamic acid

-

tert-Butyl acetate

-

Perchloric acid

Procedure:

-

Dissolve L-Pyroglutamic acid in tert-butyl acetate.

-

Add a catalytic amount of perchloric acid to the solution.

-

Stir the reaction mixture at room temperature for 18 hours.

-

Work-up the reaction to isolate the product.

Yield: 70%[7]

Quantitative Data: Synthesis of L-Glutamic Acid α-tert-butyl Ester and Derivatives

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| L-Glutamic acid-γ-methyl ester | L-Glutamic acid-α-tert-butyl ester | 1. Acid catalysis with reaction solvent; 2. Cbz-Osu; 3. Hydrolysis; 4. Hydrogenolysis with Pd/C | 95 | [10] |

| Z-Glu-OtBu | L-Glutamic acid α-tert·butyl ester | 10% Pd/C, H₂, Methanol | 77 | [2] |

| L-Pyroglutamic acid | tert-Butyl (S)-5-oxopyrrolidine-2-carboxylate | tert-Butyl acetate, Perchloric acid | 70 | [7] |

| tert-Butyl (S)-5-oxopyrrolidine-2-carboxylate | 1-(tert-Butyl) 2-ethyl (S)-5-oxopyrrolidine-1,2-dicarboxylate | (Boc)₂O, DMAP, Et₃N, CH₂Cl₂ | 87 | [7] |

Deprotection Strategies

The selective removal of the tert-butyl ester is a critical step in the synthetic utility of L-Glutamic acid α-tert-butyl ester. The most common method for deprotection is acidolysis.

Acid-Catalyzed Deprotection

The tert-butyl group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), often in the presence of a scavenger such as triisopropylsilane (TIPS) to prevent side reactions.[11] Milder acidic conditions can also be employed for selective deprotection in the presence of other acid-labile groups.

Experimental Protocol: General Procedure for tert-Butyl Ester Deprotection

Materials:

-

tert-Butyl ester-protected compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triisopropylsilane (TIPS) (optional scavenger)

Procedure:

-

Dissolve the tert-butyl ester-protected compound in DCM.

-

Add a solution of TFA in DCM (e.g., 25-50% v/v). If necessary, add TIPS.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Remove the solvent and excess acid under reduced pressure.

-

Purify the resulting carboxylic acid.

Quantitative Data: Comparison of Deprotection Methods

| Reagent | Conditions | Substrate Compatibility | Yield (%) | Reference |

| Trifluoroacetic acid (TFA) | DCM, room temperature | Cleaves most acid-labile protecting groups | High | [11] |

| Aqueous Phosphoric Acid | Environmentally benign, mild | Tolerates Cbz, benzyl esters, TBDMS ethers | High | [12] |

| Ferric Chloride (FeCl₃) | DCM, room temperature | Mild, compatible with Fmoc chemistry | Good to High | |

| Zinc Bromide (ZnBr₂) | DCM | Can be selective, but may affect Boc groups | Variable | [13] |

Visualizing Synthetic and Biological Pathways

The utility of L-Glutamic acid α-tert-butyl ester extends to its use as a tool to probe and understand biological systems.

Synthetic Workflow for a Protected Dipeptide

The following diagram illustrates a typical workflow for the synthesis of a protected dipeptide using L-Glutamic acid α-tert-butyl ester.

Caption: Synthetic workflow for a protected dipeptide.

Glutamate-Glutamine Cycle in the Central Nervous System

L-Glutamic acid is a key player in neurotransmission. Isotopically labeled versions of L-Glutamic acid α-tert-butyl ester can be used as tracers to study the glutamate-glutamine cycle, a critical pathway for replenishing the neurotransmitter pool of glutamate.[14]

Caption: The Glutamate-Glutamine Cycle.

Conclusion

L-Glutamic acid α-tert-butyl ester is an indispensable tool in modern synthetic chemistry. Its unique structural features provide chemists with a versatile platform for the construction of complex peptides and chiral molecules with a high degree of control and efficiency. The orthogonal protection offered by the tert-butyl ester group is a cornerstone of many synthetic strategies, particularly in solid-phase peptide synthesis. As the demand for sophisticated, stereochemically pure molecules in drug discovery and materials science continues to grow, the importance of L-Glutamic acid α-tert-butyl ester as a key synthetic intermediate is set to increase. A thorough understanding of its properties, applications, and associated synthetic methodologies, as outlined in this guide, is therefore essential for researchers at the forefront of chemical innovation.

References

- 1. acnp.org [acnp.org]

- 2. L-Glutamic acid α-tert·butyl ester synthesis - chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. L-Glutamic acid-ð-Fmoc, γ-ð¡-butyl ester (¹³Câ , 99%; ¹âµN, 99%) CP 96% | CNLM-4753-H-1 [isotope.com]

- 5. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]

- 10. CN115504893A - A kind of synthetic method of L-glutamic acid-alpha-tert-butyl ester - Google Patents [patents.google.com]

- 11. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tert-Butyl Esters [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Stable Isotope-Labeled Compounds for Biochemical Pathways | Cambridge Isotope Laboratories [isotope.com]

H-Glu-OtBu CAS number and molecular weight

An In-Depth Technical Guide to H-Glu-OtBu Derivatives in Peptide Synthesis and Drug Development

This technical guide provides a comprehensive overview of L-Glutamic acid tert-butyl ester derivatives, crucial building blocks for researchers, scientists, and drug development professionals. We will delve into their chemical properties, applications in peptide synthesis, and detailed experimental methodologies.

Core Quantitative Data

L-Glutamic acid tert-butyl esters are commercially available in several forms, primarily differing in the position of the tert-butyl ester group. This distinction is critical for their application in chemical synthesis. The most common derivatives are the α-ester (this compound), the γ-ester (H-Glu(OtBu)-OH), and the di-tert-butyl ester (H-Glu(OtBu)-OtBu).

| Compound Name | Abbreviation | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application |

| L-Glutamic acid α-tert-butyl ester | This compound | 45120-30-7 | C₉H₁₇NO₄ | 203.24 | Side chain intermediate for peptide API synthesis.[1][2] |

| L-Glutamic acid γ-tert-butyl ester | H-Glu(OtBu)-OH | 2419-56-9 | C₉H₁₇NO₄ | 203.24 | Side-chain-protected building block in peptide synthesis.[3] |

| L-Glutamic acid di-tert-butyl ester hydrochloride | H-Glu(OtBu)-OtBu·HCl | 32677-01-3 | C₁₃H₂₆ClNO₄ | 295.81 | Intermediate in the synthesis of peptides and neuroprotective agents. |

Role in Peptide Synthesis

This compound and its derivatives are fundamental in modern peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS). The tert-butyl (OtBu) group serves as a protecting group for the carboxylic acid functionality of the glutamic acid side chain.[4] This protection is essential to prevent unwanted side reactions during the stepwise elongation of the peptide chain.[3]

The OtBu group is stable under the basic conditions used for the removal of the Fmoc (9-fluorenylmethoxycarbonyl) N-terminal protecting group, a cornerstone of modern peptide chemistry.[4][5] It is, however, readily cleaved under mildly acidic conditions, typically with trifluoroacetic acid (TFA), which allows for the selective deprotection of the side chain when required.[4] This orthogonality with other common protecting groups is a key advantage in the synthesis of complex peptides.[6]

These derivatives are crucial intermediates in the synthesis of various biologically active peptides.[4] Notably, they are used in the production of GLP-1 (glucagon-like peptide-1) analogs, such as Semaglutide and Tirzepatide, which are important therapeutics for metabolic disorders.[1]

Experimental Protocols

The following section details a generalized protocol for the incorporation of an Fmoc-protected H-Glu(OtBu)-OH residue into a growing peptide chain during SPPS.

Protocol: Coupling of Fmoc-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis

This protocol outlines the steps for coupling Fmoc-Glu(OtBu)-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Resin with N-terminally deprotected peptide

-

Fmoc-Glu(OtBu)-OH

-

Coupling agent (e.g., HATU, HBTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

-

20% Piperidine in DMF for Fmoc deprotection

-

Dichloromethane (DCM) for washing

Procedure:

-

Resin Preparation: The solid support resin with the growing peptide chain is initially swelled in DMF. The N-terminal Fmoc group is then removed by treating the resin with a 20% piperidine solution in DMF. This exposes the free amine for the subsequent coupling reaction.[7]

-

Activation of Fmoc-Glu(OtBu)-OH: In a separate vessel, Fmoc-Glu(OtBu)-OH is pre-activated. This is achieved by dissolving it in DMF along with a coupling agent like HATU and a base such as DIPEA. This mixture is allowed to react for a few minutes to form the activated ester.[7]

-

Coupling Reaction: The activated Fmoc-Glu(OtBu)-OH solution is added to the resin. The reaction vessel is agitated to ensure thorough mixing, allowing the activated carboxylic acid to form a peptide bond with the free amine on the resin-bound peptide. The progress of the reaction can be monitored using a colorimetric test like the Kaiser test to confirm the disappearance of the free primary amine.[7]

-

Washing: Once the coupling is complete, the resin is thoroughly washed with DMF and DCM to remove any unreacted reagents and by-products.[7]

-

Cycle Repetition: These steps of deprotection, activation, and coupling are repeated for each subsequent amino acid to be added to the peptide sequence.

Visualization of Workflows

The following diagrams illustrate the key workflows in the application of this compound derivatives in peptide synthesis.

Caption: Workflow of a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

Caption: Orthogonal deprotection strategy for Fmoc and OtBu protecting groups.

Applications in Drug Discovery and Development

The utility of this compound derivatives extends beyond basic peptide synthesis into advanced drug discovery.

-

ADC Linkers: this compound has been identified as a non-cleavable linker for the synthesis of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapies that deliver potent cytotoxic agents to cancer cells.

-

PROTACs: This molecule also serves as an alkyl chain-based linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins within cells.

-

Neuroscience Research: Derivatives of glutamic acid are utilized in the creation of neuroprotective agents and other bioactive molecules for neurological research. For instance, H-Glu(OtBu)-OtBu hydrochloride is an intermediate in the synthesis of probes targeting the prostate-specific membrane antigen (PSMA), which has implications for cancer imaging and therapy.[8]

-

Metabolic Diseases: As previously mentioned, these compounds are instrumental in synthesizing GLP-1 analogs, which have revolutionized the treatment of type 2 diabetes and obesity.[1]

References

- 1. This compound | Derivatives for Peptide Synthesis | Baishixing | ETW [etwinternational.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. H-Glu(OtBu)-OH | Protected Amino Acids for Peptide Synthesis | Baishixing | ETW [etwinternational.com]

- 4. This compound | | Peptide Building Block [benchchem.com]

- 5. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Solubility of H-Glu-OtBu in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of L-Glutamic acid tert-butyl ester (H-Glu-OtBu), a crucial intermediate in peptide synthesis and drug development. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This document presents available qualitative solubility data, a detailed experimental protocol for quantitative solubility determination, and a logical workflow for solubility assessment.

Introduction

L-Glutamic acid tert-butyl ester (this compound) exists in two isomeric forms: L-Glutamic acid 1-tert-butyl ester (α-ester) and L-Glutamic acid 5-tert-butyl ester (γ-ester). Both are widely used as building blocks in the synthesis of peptides and peptidomimetics, where the tert-butyl group serves as a protecting group for the carboxylic acid functionality. The solubility of these compounds is a critical physical property that influences their handling, reactivity, and application in various chemical processes.

Solubility Profile of this compound

While precise quantitative solubility data for this compound across a wide range of organic solvents at various temperatures is not extensively documented in publicly available literature, qualitative solubility information has been reported for the individual isomers. The following table summarizes the available data for L-Glutamic acid 5-tert-butyl ester and provides an indication of suitable solvent systems for related compounds.

Table 1: Qualitative Solubility of L-Glutamic acid 5-tert-butyl ester (H-Glu(OtBu)-OH)

| Solvent | Qualitative Solubility | Reference |

| Chloroform | Soluble | [1] |

| Dichloromethane | Soluble | [1] |

| Ethyl Acetate | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Acetone | Soluble | [1] |

| Water | Sparingly Soluble | [1][2] |

| Ethanol | Practically Insoluble | [1][2] |

| Ether | Practically Insoluble | [1][2] |

Note: The solubility of L-Glutamic acid 1-tert-butyl ester is expected to be similar in many of these organic solvents due to its structural similarity.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible solubility data, a standardized experimental protocol is essential. The "shake-flask method" is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[3]

3.1. Materials and Equipment

-

This compound (α- or γ-ester) of high purity

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker or orbital incubator with temperature control

-

Small-volume vials with screw caps or other suitable sealed containers

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Pipettes and general laboratory glassware

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or equipment for gravimetric analysis (vacuum oven, desiccator).

3.2. Procedure

3.2.1. Preparation of Saturated Solutions

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved at equilibrium.[4]

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation during the experiment.

3.2.2. Equilibration

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Shake the vials at a constant speed (e.g., 150-300 rpm) for a sufficient duration to reach equilibrium.[4] This is typically between 24 and 72 hours. The exact time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[4]

3.2.3. Sample Collection and Preparation

-

After the equilibration period, cease shaking and allow the vials to stand undisturbed in the thermostatic shaker for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles that could lead to an overestimation of solubility.[4]

3.3. Quantification

Two common methods for quantifying the concentration of the dissolved this compound are HPLC and the gravimetric method.

3.3.1. High-Performance Liquid Chromatography (HPLC) Method

-

Method Development: Develop a suitable HPLC method for the analysis of this compound. This will typically involve a reversed-phase C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[5][6] Detection can be achieved using a UV detector at a low wavelength (around 200-210 nm) as amino acid esters may lack a strong chromophore.[7] Alternatively, an Evaporative Light Scattering Detector (ELSD) can be used.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute a known volume of the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Calculation: Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve. Calculate the original solubility in the saturated solution, accounting for the dilution factor.

3.3.2. Gravimetric Method

-

Solvent Evaporation: Carefully evaporate the solvent from the filtered saturated solution in the pre-weighed vial. This can be done under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.[8][9]

-

Drying: Once the solvent is removed, dry the vial containing the solid residue to a constant weight in a vacuum oven or desiccator.[8]

-

Weighing: Accurately weigh the vial with the dried solid residue.

-

Calculation: The solubility can be calculated as follows:

-

Mass of dissolved this compound = (Mass of vial + residue) - (Mass of empty vial)

-

Solubility (g/L) = (Mass of dissolved this compound / Volume of supernatant taken) * 1000

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound.

Caption: Workflow for solubility determination via the shake-flask method.

Conclusion

While readily available quantitative data on the solubility of this compound is limited, this guide provides a solid foundation for researchers by summarizing the known qualitative solubility and presenting a detailed, robust experimental protocol for its quantitative determination. By following the outlined shake-flask method coupled with either HPLC or gravimetric analysis, scientists and drug development professionals can generate the precise solubility data necessary for their specific applications, thereby facilitating more efficient and informed process development and formulation design.

References

- 1. L-Glutamic acid 5-tert-butyl ester | 2419-56-9 [chemicalbook.com]

- 2. L-Glutamic acid 5-tert-butyl ester Supplier - Mainchem [mainchem.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. quora.com [quora.com]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. datadocs.bco-dmo.org [datadocs.bco-dmo.org]

- 7. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

H-Glu-OtBu: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

L-Glutamic acid γ-tert-butyl ester (H-Glu-OtBu) is a pivotal building block in modern peptide synthesis, prized for its ability to introduce a glutamic acid residue with a selectively protectable side chain. The tert-butyl ester group offers orthogonality against many common N-terminal protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, making it an invaluable tool in the synthesis of complex peptides and pharmaceutical intermediates.[1] However, the inherent chemical nature of the tert-butyl ester necessitates a thorough understanding of its stability profile to ensure the integrity of the molecule throughout storage and handling, and to prevent the introduction of impurities during synthetic processes.

This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, including its degradation pathways, analytical methods for purity assessment, and protocols for stability evaluation.

Chemical Stability Profile

The stability of this compound is primarily dictated by the lability of the tert-butyl ester bond. While generally stable under neutral and basic conditions, the ester is susceptible to cleavage under acidic conditions.

Summary of Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇NO₄ | [2] |

| Molecular Weight | 203.24 g/mol | [2] |

| Appearance | White solid/powder | [2][3] |

| Melting Point | ~140-182 °C | [2][3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [4] |

Recommended Storage and Handling Conditions

Proper storage and handling are critical to maintain the purity and stability of this compound. The following conditions are recommended based on manufacturer guidelines and the chemical nature of the compound.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C is widely recommended for short to medium-term storage. For long-term storage, -20°C is preferable. | Lower temperatures slow down potential degradation processes. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | Protects from moisture and atmospheric contaminants. |

| Light | Protect from light. | Although not explicitly stated in all sources, protection from light is a general good practice for complex organic molecules to prevent photochemical degradation. |

| Moisture | Store in a dry, desiccated environment. | The compound is susceptible to hydrolysis, especially in the presence of any acidic or basic impurities. |

Handling Guidelines

-

Hygroscopicity: While not explicitly defined as highly hygroscopic, it is prudent to handle this compound in a controlled environment with low humidity to prevent moisture absorption.

-

Incompatibilities: Avoid strong oxidizing agents and strong acids.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling the compound.

Degradation Pathways

The primary degradation pathway for this compound is the hydrolysis of the tert-butyl ester. This can be catalyzed by acids and, to a lesser extent, by strong bases, although the tert-butyl ester is generally considered stable to basic conditions commonly used in Fmoc-based peptide synthesis (e.g., piperidine).

Acid-Catalyzed Hydrolysis

The tert-butyl ester is readily cleaved by strong acids such as trifluoroacetic acid (TFA), a common reagent in the final deprotection step of peptide synthesis.[1] The mechanism involves protonation of the ester oxygen, followed by the formation of a stable tert-butyl cation and the free carboxylic acid (L-Glutamic acid).

The primary degradation products are:

-

L-Glutamic acid

-

tert-Butanol (from the reaction of the tert-butyl cation with water)

-

Isobutylene (from elimination from the tert-butyl cation)

A potential side reaction during acid cleavage is the alkylation of nucleophilic residues on a peptide chain by the tert-butyl cation. To prevent this, "scavengers" such as water, triisopropylsilane (TIS), or thioanisole are typically added to the cleavage cocktail.[1]

Thermal Degradation

Experimental Protocols for Stability Assessment

To assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Forced Degradation Study Protocol

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and to demonstrate the specificity of the analytical method.

References

- 1. This compound | | Peptide Building Block [benchchem.com]

- 2. H-Glu(OtBu)-OH | Protected Amino Acids for Peptide Synthesis | Baishixing | ETW [etwinternational.com]

- 3. This compound | Derivatives for Peptide Synthesis | Baishixing | ETW [etwinternational.com]

- 4. H-Glu(OtBu)-OH | CAS:2419-56-9 | High Purity | Manufacturer BioCrick [biocrick.com]

The Strategic Role of the Tert-Butyl Protecting Group in H-Glu-OtBu: A Technical Guide for Peptide Synthesis

Introduction

In the intricate field of peptide synthesis, the precise assembly of amino acid sequences is paramount to achieving the desired structure and biological function of the final molecule. This precision is largely orchestrated by the strategic use of protecting groups, which temporarily mask reactive functional groups to prevent unwanted side reactions. L-Glutamic acid 5-tert-butyl ester, commonly referred to as H-Glu-OtBu, is a pivotal building block in this domain. The tert-butyl (OtBu) ester on its side chain is not merely a passive modification; it is a critical tool that ensures the fidelity and efficiency of peptide chain elongation. This technical guide provides an in-depth examination of the core functions of the tert-butyl protecting group in this compound, detailing its role, the mechanisms of its application and removal, and its significance in modern drug development and research.

Chemical Properties and Structure

This compound is a derivative of L-glutamic acid where the side-chain (gamma) carboxyl group is protected as a tert-butyl ester. This structural modification is fundamental to its utility in peptide synthesis.

| Property | Value | Reference(s) |

| Chemical Name | (2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | [1] |

| Common Name | H-Glu(OtBu)-OH, L-Glutamic acid 5-tert-butyl ester | |

| CAS Number | 2419-56-9 | [2] |

| Molecular Formula | C₉H₁₇NO₄ | [2] |

| Molecular Weight | 203.236 g/mol | [2] |

| Melting Point | 182 °C | [2] |

| Appearance | White to light yellow powder or crystal | [1][3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

The Core Function of the Tert-Butyl (OtBu) Protecting Group

The primary role of the OtBu group is to mask the nucleophilicity of the glutamic acid side-chain carboxyl group.[4] This protection is essential for several reasons during the stepwise construction of a peptide.

-

Prevention of Side Reactions : During peptide bond formation, the activated α-carboxyl group of an incoming amino acid is intended to react with the free α-amino group of the resin-bound peptide chain. If the side-chain carboxyl of a glutamic acid residue were unprotected, it could compete in this reaction, leading to the formation of undesired branched peptides or other side products.[5][6]

-

Ensuring Regioselectivity : The OtBu group ensures that peptide bond formation occurs exclusively at the α-amino and α-carboxyl termini, thereby maintaining the correct linear sequence of the target peptide.

-

Orthogonality in Synthesis : The OtBu group is a cornerstone of the most common strategy in modern Solid-Phase Peptide Synthesis (SPPS): the Fmoc/tBu approach.[6] "Orthogonal" means that one type of protecting group can be removed under conditions that leave the other type intact.[7] The α-amino group is temporarily protected by the base-labile Fmoc group, while side chains of residues like glutamic acid, aspartic acid, serine, and tyrosine are protected by the acid-labile tert-butyl group. This allows for the selective deprotection of the N-terminus for chain elongation without disturbing the side-chain protections.[5][8]

Caption: Workflow of the Fmoc/tBu orthogonal strategy in SPPS.

Mechanism of Protection and Deprotection

Protection: Side-Chain Esterification

The tert-butyl ester is typically introduced onto the γ-carboxyl group of an N-terminally protected glutamic acid (e.g., Fmoc-Glu-OH) using a tert-butylating agent like tert-butyl acetate or isobutylene in the presence of a strong acid catalyst.[4] The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the tert-butylating agent to form the stable ester.[4]

Caption: Simplified mechanism for tert-butylation of the glutamic acid side chain.

Deprotection: Acid-Labile Cleavage (Acidolysis)

The removal of the OtBu group is a critical step, typically performed simultaneously with the cleavage of the peptide from the solid-phase resin at the end of the synthesis.[9] This process, known as acidolysis, uses a strong acid, most commonly Trifluoroacetic Acid (TFA).[4][7]

The mechanism proceeds via an E1 elimination pathway:

-

Protonation : The strong acid (TFA) protonates the ester oxygen of the OtBu group.[4]

-

Carbocation Formation : The C-O bond cleaves, releasing the deprotected carboxylic acid side chain and forming a highly stable tertiary tert-butyl carbocation.[4]

-

Scavenging : This reactive carbocation can alkylate sensitive amino acid residues like tryptophan or cysteine.[4] To prevent this, "scavengers" such as triisopropylsilane (TIS) or water are added to the cleavage cocktail. These scavengers trap the carbocation, converting it to inert isobutane or tert-butanol.[4]

Caption: Mechanism of OtBu deprotection via acidolysis and carbocation scavenging.

Experimental Protocols

Protocol for Final Cleavage and Deprotection of a Peptide from Resin

This protocol describes the standard procedure for removing the OtBu protecting groups and cleaving the synthesized peptide from the resin.

Materials:

-

Peptide-bound resin

-

Cleavage Cocktail: A common mixture is TFA/water/TIS (95:2.5:2.5, v/v/v).[10]

-

Cold diethyl ether

-

Centrifuge tubes

-

Nitrogen gas stream or rotary evaporator

Procedure:

-

Place the dried peptide-bound resin in a reaction vessel.

-

Add the freshly prepared cleavage cocktail to the resin (typically 10 mL per gram of resin).

-

Stir or gently agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by HPLC if necessary.[9][10]

-

Filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge tube.[4]

-

Wash the resin with a small additional volume of neat TFA and combine the filtrates to maximize recovery.[4]

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (approximately 10 times the TFA volume) of cold diethyl ether.[4]

-

Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.[4]

-

Pellet the peptide by centrifugation, carefully decant the ether, and wash the pellet twice with fresh cold ether to remove residual TFA and scavengers.[4][10]

-

Dry the final peptide pellet under a nitrogen stream or in a vacuum desiccator.

Protocol for a Standard Peptide Coupling Step

This protocol illustrates a coupling reaction where the OtBu group on a glutamic acid residue remains stable.

Materials:

-

Resin with a free N-terminal amine (e.g., H-Peptide-Resin)

-

Fmoc-protected amino acid (e.g., Fmoc-Leu-OH) (3 equivalents)

-

Coupling agent, e.g., HBTU (2.9 equivalents)

-

Base, e.g., DIPEA or Triethylamine (6 equivalents)

-

Solvent: Anhydrous DMF

Procedure:

-

Swell the resin in DMF.

-

In a separate vessel, dissolve the Fmoc-amino acid and HBTU in DMF.

-

Add the base to the amino acid solution to activate it. Allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the swelled resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

-

Once complete, drain the reaction solvent and wash the resin thoroughly with DMF, followed by DCM, to remove excess reagents. The OtBu group on any glutamic acid residues within the peptide chain will remain intact during this process.

Quantitative Data for Deprotection

The efficiency of OtBu deprotection is generally high under standard TFA conditions.

| Protecting Group | Deprotection Reagent | Conditions | Time | Yield/Purity | Reference(s) |

| OtBu | 25-50% TFA in DCM | Room Temperature | 1-2 hours | >90% | [7] |

| OtBu | 25% TFA in DCM (with TIPS scavenger) | Room Temperature | 3 hours | 69% (for a specific multi-step synthesis) | [11] |

| OtBu | 1:1 Dichloromethane/TFA | Room Temperature | 5 hours | 93% (for a specific Ugi product) | [12] |

Applications in Drug Development and Research

The use of this compound and its N-terminally protected derivatives (like Fmoc-Glu(OtBu)-OH) is widespread and critical for advancing pharmaceutical and biochemical research.

-

Therapeutic Peptides : It is a fundamental building block for the SPPS of complex therapeutic peptides and protein fragments used to target diseases like cancer and diabetes.[8]

-

Drug Delivery Systems : H-Glu(OtBu)-NH2 HCl, a related derivative, is used to create sophisticated dendritic polypeptides capable of encapsulating and delivering therapeutic agents with controlled release.[13]

-

PROTACs and ADCs : this compound has been identified as a non-cleavable linker used in the synthesis of Antibody-Drug Conjugates (ADCs) and as a component in linkers for Proteolysis Targeting Chimeras (PROTACs), two cutting-edge modalities in drug discovery.[14]

-

Peptidomimetics : The precise control afforded by the OtBu group is essential for synthesizing peptidomimetics, where the peptide structure is modified to enhance properties like stability and bioactivity.

Conclusion

The tert-butyl protecting group in this compound is a cornerstone of modern peptide chemistry. Its role extends far beyond simple masking of a reactive group; it is an enabling tool that underpins the orthogonal Fmoc/tBu synthesis strategy, ensuring high-fidelity and efficient production of complex peptides. Its acid-lability, combined with its stability to the basic conditions used for Fmoc removal, provides the precise control required by researchers and drug developers. A thorough understanding of its chemical properties and the mechanisms of its use is fundamental for any scientist working to synthesize peptides for therapeutic, diagnostic, or basic research applications. The continued reliance on this elegant chemical strategy highlights its indispensable contribution to the advancement of medicinal chemistry and biotechnology.

References

- 1. H-Glu(OtBu)-OH | CAS:2419-56-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. H-Glu(OtBu)-OH | CAS#:2419-56-9 | Chemsrc [chemsrc.com]

- 3. H-Glu(OtBu)-OtBu.HCl | 32677-01-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. biosynth.com [biosynth.com]

- 7. benchchem.com [benchchem.com]

- 8. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01120K [pubs.rsc.org]

- 12. rsc.org [rsc.org]

- 13. nbinno.com [nbinno.com]

- 14. medchemexpress.com [medchemexpress.com]

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to H-Glu-OtBu

For Researchers, Scientists, and Drug Development Professionals

L-Glutamic acid γ-tert-butyl ester (H-Glu-OtBu) is a pivotal amino acid derivative indispensable in the field of peptide chemistry. Its strategic application, particularly in Solid-Phase Peptide Synthesis (SPPS) and solution-phase methodologies, is fundamental to the successful construction of complex peptide sequences. This technical guide provides an in-depth exploration of this compound, its physicochemical properties, detailed experimental protocols for its use, and its relevance in the broader context of biological signaling pathways.

Core Properties of this compound

This compound is a derivative of L-glutamic acid where the side-chain (gamma) carboxylic acid is protected as a tert-butyl (OtBu) ester. This protection is critical to prevent the side chain from participating in unwanted reactions during peptide bond formation. The α-amino group remains free for coupling unless it is temporarily protected, most commonly with the Fluorenylmethoxycarbonyl (Fmoc) group for SPPS.

Physicochemical Data

The following table summarizes the key quantitative properties of this compound and its common N-protected forms.

| Property | This compound | Fmoc-Glu(OtBu)-OH | H-Glu(OtBu)-OtBu·HCl |

| CAS Number | 45120-30-7[1] | 71989-18-9 | 32677-01-3[2] |

| Molecular Formula | C₉H₁₇NO₄[1] | C₂₈H₃₃NO₆ | C₁₃H₂₅NO₄·HCl[2] |

| Molecular Weight | 203.24 g/mol [1] | 483.57 g/mol | 295.80 g/mol [2] |

| Appearance | White to off-white solid[1] | White powder | White to light yellow powder[2] |

| Melting Point | 135-145 °C | 86-92 °C | 118-124 °C |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3] | Soluble in DMF, NMP | Soluble in Methanol |

| Optical Rotation | +14.4° (c=0.01g/mL in H₂O)[1] | -18.5° (c=1 in DMF) | +22.0° to +26.0° (c=1 in Ethanol)[2] |

| Storage Conditions | 2-8°C, away from light and moisture | -20°C | 2-8°C, sealed, away from moisture |

The Role of the OtBu Protecting Group

The tert-butyl (OtBu) group is a cornerstone of the widely used orthogonal Fmoc/tBu strategy in SPPS. Its primary function is to mask the reactivity of the glutamic acid side-chain carboxyl group.

Key Advantages:

-

Stability: The OtBu group is exceptionally stable under the basic conditions required for the removal of the Nα-Fmoc group (typically 20% piperidine in DMF).[4]

-

Acid Lability: It is readily and cleanly cleaved under strongly acidic conditions, most commonly with Trifluoroacetic acid (TFA).[5] This cleavage occurs concurrently with the final cleavage of the peptide from the resin support in SPPS.

The mechanism of acid-catalyzed deprotection involves the protonation of the ester oxygen, followed by the formation of a stable tert-butyl cation and the free carboxylic acid.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound and its derivatives in peptide synthesis.

Protocol: Nα-Fmoc Protection of this compound

This protocol describes the synthesis of Fmoc-Glu(OtBu)-OH, the standard building block for incorporating glutamic acid in Fmoc-based SPPS.

Materials:

-

This compound

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Diethyl ether

-

Hexane

Procedure:

-

Dissolve this compound in a 10% aqueous solution of sodium bicarbonate.

-

In a separate flask, dissolve Fmoc-OSu in dioxane.

-

Slowly add the Fmoc-OSu solution to the this compound solution while stirring vigorously at room temperature.

-

Allow the reaction to proceed for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

-

Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

-

Extract the product (Fmoc-Glu(OtBu)-OH) with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Protocol: Solid-Phase Peptide Synthesis (SPPS) - Coupling Step

This protocol outlines a standard coupling cycle for adding an Fmoc-Glu(OtBu)-OH residue to a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-Glu(OtBu)-OH (3-4 equivalents relative to resin loading)

-

Coupling reagent: HBTU (3.9 equivalents)

-

Base: N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Deprotection solution: 20% piperidine in DMF

-

Dichloromethane (DCM) for washing

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

-

Repeat the treatment with 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group.[6]

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and dibenzofulvene byproduct.

-

-

Coupling:

-

In a separate vial, dissolve Fmoc-Glu(OtBu)-OH, HBTU, and DIPEA in DMF.[6]

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

-

Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a free primary amine is no longer present).[6] If the test is positive, the coupling step should be repeated.

Protocol: Final Cleavage and OtBu Deprotection

This protocol describes the final step of SPPS, where the completed peptide is cleaved from the resin and all side-chain protecting groups, including OtBu, are removed.

Materials:

-

Dried peptide-resin

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Place the dried peptide-resin in a reaction vessel.

-

Add the cleavage cocktail to the resin. A common ratio is 10 mL of cocktail per gram of resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of additional TFA to ensure complete recovery.

-

Precipitate the crude peptide by adding the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether (typically 10 times the volume of the filtrate).[7]

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

-

Dry the crude peptide under vacuum. The product can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Signaling Pathway Visualizations

Standard Fmoc-SPPS Workflow

The following diagram illustrates the iterative cycle of deprotection and coupling that forms the basis of Fmoc-based solid-phase peptide synthesis.

Biological Context: The Glutamatergic Synapse

This compound is a protected form of glutamic acid, the most abundant excitatory neurotransmitter in the vertebrate central nervous system.[8] Understanding the biological role of glutamate provides context for the importance of synthesizing peptides that may interact with its signaling pathways. The diagram below outlines the key events at a glutamatergic synapse.

Common Side Reactions and Considerations

While the Fmoc/tBu strategy is robust, awareness of potential side reactions is crucial for optimizing peptide purity and yield.

-

Pyroglutamate Formation: An N-terminal glutamic acid residue can undergo intramolecular cyclization to form pyroglutamate, especially during the activation step or prolonged exposure to basic conditions. This results in a mass loss of 18 Da and blocks further N-terminal sequencing.[9]

-

Aspartimide Formation: Although less direct, the conditions used in SPPS can sometimes promote aspartimide formation if aspartic acid is present, which can affect the integrity of the final peptide.

-

Incomplete Deprotection/Coupling: Aggregation of the growing peptide chain can hinder reagent access, leading to incomplete reactions and deletion sequences.[10] Using efficient coupling reagents like HATU or incorporating pseudoprolines can mitigate this issue.[4]

Conclusion

This compound, and its N-protected form Fmoc-Glu(OtBu)-OH, are indispensable tools in modern peptide chemistry. The OtBu group provides robust, orthogonal protection for the glutamic acid side chain, enabling the efficient and high-fidelity synthesis of complex peptides. A thorough understanding of its properties, coupled with optimized experimental protocols and an awareness of potential side reactions, empowers researchers to successfully synthesize peptides for a wide range of applications, from fundamental biological studies to the development of novel therapeutics that target pathways like glutamatergic signaling.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. H-Glu(OtBu)-OH | CAS:2419-56-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. KEGG PATHWAY: hsa04724 [genome.jp]

- 10. peptide.com [peptide.com]

Technical Guide: L-Glutamic Acid α-tert-butyl Ester (H-Glu-OtBu)

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glutamic acid α-tert-butyl ester, commonly abbreviated as H-Glu-OtBu, is a pivotal derivative of the amino acid L-glutamic acid. Its strategic application lies in peptide synthesis, where the tert-butyl (OtBu) ester group serves as a protecting group for the α-carboxyl functionality. This protection is instrumental in preventing undesirable side reactions during the stepwise assembly of peptide chains, particularly in the synthesis of complex therapeutic peptides. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its application, and a logical workflow for its use in solid-phase peptide synthesis (SPPS).

Chemical and Physical Characteristics

This compound is a white to off-white crystalline powder. The tert-butyl ester provides steric hindrance, preventing the α-carboxyl group from participating in coupling reactions while the γ-carboxyl group or the α-amino group (when protected) is intended to react. This selective protection is a cornerstone of modern peptide chemistry.

Chemical Identity

| Identifier | Value |

| IUPAC Name | (4S)-4-amino-5-(tert-butoxy)-5-oxopentanoic acid |

| Synonyms | This compound, L-Glutamic acid α-tert-butyl ester, 1-tert-Butyl L-glutamate, (S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid |

| CAS Number | 45120-30-7[1][2][3][4][5] |

| Molecular Formula | C₉H₁₇NO₄[1][2][3][5] |

| Molecular Weight | 203.24 g/mol [1][2][3][5] |

| InChI Key | QVAQMUAKTNUNLN-LURJTMIESA-N[3] |

Physicochemical Properties

| Property | Value | Reference |

| Appearance | White to off-white solid/powder | [1][3][5] |

| Melting Point | 140 - 148 °C | [1][3] |

| Boiling Point | 326.8 ± 32.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [6][7] |

| Storage | Store at 2-8°C in a cool, dry place away from light. | [3][5] |

Role in Peptide Synthesis

This compound, typically in its Nα-protected form (e.g., Fmoc-Glu(OtBu)-OH or Boc-Glu(OtBu)-OH), is a fundamental building block in solid-phase peptide synthesis (SPPS). The tert-butyl ester is stable under the basic conditions used for Fmoc group removal but is readily cleaved under acidic conditions, making it an excellent orthogonal protecting group.[8] This characteristic is crucial for the synthesis of peptides where the side-chain carboxyl group of glutamic acid needs to remain protected until the final cleavage from the resin.

Workflow in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the typical workflow of incorporating an Fmoc-Glu(OtBu)-OH residue into a growing peptide chain on a solid support.

Experimental Protocols

The following are generalized protocols relevant to the use of this compound derivatives in peptide synthesis. Researchers should optimize these protocols for their specific sequences and scales.

Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol describes the coupling of Fmoc-Glu(OtBu)-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Resin-bound peptide with a free amine

-

Fmoc-Glu(OtBu)-OH (3 equivalents)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (3 equivalents)

-

N,N-Diisopropylethylamine (DIEA) (6 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Reaction vessel for SPPS

Procedure:

-

Swell the resin-bound peptide in DMF for 30 minutes.

-

Drain the DMF from the reaction vessel.

-

In a separate vial, dissolve Fmoc-Glu(OtBu)-OH and HBTU in DMF.

-

Add DIEA to the solution from step 3 and mix for 1-2 minutes to pre-activate the amino acid.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

-

Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

-

The resin is now ready for the next step, which is typically Fmoc deprotection.

Protocol for Tert-Butyl (OtBu) Group Deprotection

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the tert-butyl protecting group from the glutamic acid side chain.

Materials:

-

Peptide-resin with the fully assembled sequence

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

-

Cold diethyl ether

-

Centrifuge tubes

-

Nitrogen or argon gas supply

Procedure:

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Place the dry peptide-resin in a reaction vessel.

-

Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-4 hours. The TIS acts as a scavenger to trap the reactive tert-butyl cations generated during deprotection.[9]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).

-

A white precipitate of the peptide should form. Place the tube at -20°C for at least 30 minutes to maximize precipitation.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the diethyl ether and wash the peptide pellet with cold diethyl ether two more times to remove residual cleavage reagents and scavengers.

-

Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude, deprotected peptide.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Spectral Characteristics (Expected)

While specific spectra are lot-dependent, the following are the expected spectral characteristics for this compound based on its chemical structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the protons of the glutamic acid backbone and the tert-butyl group. A peak consistent with the structure would be observed.[8][10]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would display distinct signals for the nine carbon atoms in the molecule, including the four unique carbons of the tert-butyl group and the five carbons of the glutamic acid backbone.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the stretching vibrations of the various functional groups present in the molecule. Key expected peaks would include those for the N-H stretching of the primary amine, C-H stretching of the alkyl groups, and strong C=O stretching of the carboxylic acid and the tert-butyl ester.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion